Ac-VDVAD-PNA

caspase-2 substrate specificity pentapeptide requirement

Ac-VDVAD-PNA (CAS 189684-53-5; molecular formula C29H41N7O12; MW 679.68) is a synthetic chromogenic pentapeptide substrate composed of the recognition sequence Ac-Val-Asp-Val-Ala-Asp (VDVAD) conjugated C-terminally to p-nitroanilide (pNA). It is the preferred substrate for human caspase-2, with a Michaelis constant (Km) of 53 µM.

Molecular Formula C29H41N7O12
Molecular Weight 679.7 g/mol
Cat. No. B1632596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-VDVAD-PNA
Molecular FormulaC29H41N7O12
Molecular Weight679.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C29H41N7O12/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-/m0/s1
InChIKeySIOKOOKURWWOID-PZQVQNRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ac-VDVAD-PNA Procurement Guide: Caspase-2 Chromogenic Substrate Specifications and Differentiation


Ac-VDVAD-PNA (CAS 189684-53-5; molecular formula C29H41N7O12; MW 679.68) is a synthetic chromogenic pentapeptide substrate composed of the recognition sequence Ac-Val-Asp-Val-Ala-Asp (VDVAD) conjugated C-terminally to p-nitroanilide (pNA). It is the preferred substrate for human caspase-2, with a Michaelis constant (Km) of 53 µM . Unlike the vast majority of commercial caspase substrates which are tetrapeptides, Ac-VDVAD-PNA is a pentapeptide — a distinction that directly reflects caspase-2's unique biochemical requirement for a P5 residue for efficient catalysis [1]. Upon enzymatic cleavage between the P1 aspartate and the pNA chromophore, free p-nitroaniline is released, which can be quantified by absorbance measurement at 405 nm (extinction coefficient εmM = 10.5) . The compound is typically supplied as a trifluoroacetate salt with purity ≥95% by HPLC and is soluble in DMSO (≥106.8 mg/mL) .

Why Ac-VDVAD-PNA Cannot Be Replaced by Generic Caspase Substrates for Caspase-2 Detection


Caspase-2 is the only human caspase that biochemically requires a pentapeptide substrate for efficient hydrolysis; all other caspases are adequately served by tetrapeptide substrates [1]. The widely used caspase-3/7 substrate Ac-DEVD-pNA — a tetrapeptide — is not cleaved by caspase-2 [2]. Conversely, Ac-VDVAD-PNA can be cleaved, albeit with lower efficiency, by caspase-3 and caspase-7, creating a bidirectional specificity challenge [3]. This means that substituting a generic tetrapeptide substrate for caspase-2 assays will yield false-negative results, while reliance on VDVAD-based substrates alone, without confirmatory inhibitor controls, risks signal contamination from executioner caspases in complex biological samples. Procurement decisions must therefore be guided by the recognition that Ac-VDVAD-PNA occupies a unique niche: it is the only commercially available chromogenic substrate capable of detecting caspase-2 activity, but its use requires experimental design that accounts for its cross-reactivity profile [4].

Ac-VDVAD-PNA Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


Evidence 1: Caspase-2 Uniquely Requires a Pentapeptide — Ac-VDVAD-PNA vs. Ac-DEVD-pNA (Tetrapeptide)

Caspase-2 is the only human caspase that requires a pentapeptide substrate for efficient cleavage; all other caspases, including caspase-3 and caspase-7, are efficiently served by tetrapeptide substrates [1]. The standard caspase-3/7 tetrapeptide substrate Ac-DEVD-pNA is not cleaved by caspase-2 [2]. This structural requirement is absolute: attempts to use tetrapeptide substrates for caspase-2 detection will yield false-negative results. The molecular basis lies in the presence of a unique hydrophobic S5 pocket in caspase-2, formed by residues Thr-380 and Tyr-420, which recognizes the P5 Val residue present in Ac-VDVAD-PNA but absent in all tetrapeptide substrates [1].

caspase-2 substrate specificity pentapeptide requirement

Evidence 2: Higher Affinity of pNA vs. AMC Chromophore — Ac-VDVAD-pNA (Km=53 µM) vs. Ac-VDVAD-AMC (Km=80 µM)

When comparing the two VDVAD-based caspase-2 substrates, the pNA (colorimetric) version exhibits tighter binding to caspase-2 than the AMC (fluorogenic) version. The Km of Ac-VDVAD-pNA for caspase-2 is 53 µM, while Ac-VDVAD-AMC shows a Km of 80 µM, representing a 1.5-fold higher affinity for the pNA substrate [1]. This difference may be attributable to the distinct physicochemical properties of the p-nitroanilide versus 7-amino-4-methylcoumarin leaving groups and their interactions with the enzyme's prime-site subsites.

caspase-2 substrate affinity colorimetric vs fluorogenic

Evidence 3: Caspase-3 Discriminates VDVAD from DEVD — Relative kcat/Km of 37% vs. 100%

Fang et al. (2006) systematically compared the kinetic parameters of caspase-3 against three chromogenic substrates: Ac-DEVD-pNA, Ac-VDVAD-pNA, and Ac-DMQD-pNA. Ac-VDVAD-pNA exhibited a relative kcat/Km of 37% compared to the benchmark substrate Ac-DEVD-pNA (set at 100%) [1]. This 2.7-fold reduction in catalytic efficiency reflects the suboptimal fit of the hydrophobic P3 Val (in VDVAD) within the polar S3 subsite of caspase-3, which preferentially accommodates the P3 Glu of the DEVD sequence. The corresponding aldehyde inhibitors showed the same rank order: Ki values were 1.3 nM (Ac-DEVD-Cho), 6.5 nM (Ac-VDVAD-Cho), and 12.4 nM (Ac-DMQD-Cho) [1]. Importantly, the same study demonstrated that Ac-VDVAD-pNA is hydrolyzed more efficiently than Ac-DVAD-pNA (which lacks the P5 residue), confirming that the P5 Val contributes positively to caspase-3 substrate recognition, although it cannot match the optimal DEVD sequence [1].

caspase-3 catalytic efficiency VDVAD vs DEVD

Evidence 4: Caspase-2 is the Most Specific Caspase — But VDVAD Substrates Are Not Monogamous

Pereira and Song (2008) systematically evaluated the specificity of seven commercially available recombinant human caspases against their designated chromogenic pNA substrates. Among all caspases tested, caspase-2 was identified as the most specific enzyme, cleaving only its designated substrate with minimal off-target activity [1]. However, Ac-VDVAD-pNA is not exclusively cleaved by caspase-2: caspase-3 and caspase-7 also cleave this substrate, albeit with lower efficiency [2]. The inhibitor data corroborates this pattern: Ac-VDVAD-CHO inhibits caspase-2, -3, and -7 with Ki values of 3.5, 1, and 7.5 nM, respectively, demonstrating that the VDVAD sequence is recognized by multiple executioner caspases . This cross-reactivity, while limiting the standalone specificity of Ac-VDVAD-pNA in complex samples, is a known and quantifiable property that can be managed experimentally through the use of selective inhibitors.

caspase cross-reactivity substrate specificity Pereira Song

Evidence 5: Colorimetric Detection Offers Instrumentation Accessibility — pNA Absorbance at 405 nm vs. Fluorogenic Alternatives

Ac-VDVAD-pNA utilizes p-nitroanilide as the chromogenic reporter, which upon enzymatic cleavage exhibits maximum absorbance at 405 nm with an extinction coefficient εmM = 10.5 . This allows quantification using standard UV-Vis spectrophotometers or microplate readers — equipment that is near-universal in biochemistry laboratories. In contrast, fluorogenic substrates such as Ac-VDVAD-AMC require excitation at 380 nm and emission detection at 460 nm, necessitating a fluorescence-capable plate reader or spectrofluorometer [1]. While fluorogenic substrates generally provide higher sensitivity (lower limits of detection), the colorimetric pNA readout enables caspase-2 activity measurement in laboratories without access to fluorescence detection equipment. The pNA chromophore can be directly quantified against a pNA standard calibration curve, with the released pNA concentration calculated from absorbance values .

colorimetric detection p-nitroanilide instrumentation flexibility

Evidence 6: P5 Val Residue Enhances Caspase-3 Hydrolysis — Ac-VDVAD-pNA vs. Ac-DVAD-pNA (Tetrapeptide Without P5)

Fang et al. (2006) demonstrated that caspase-3 possesses a hydrophobic S5 binding site formed by Phe250 and Phe252 that engages the P5 residue of pentapeptide substrates, enhancing catalytic efficiency [1]. Among caspase-3 substrates, Ac-VDVAD-pNA and Ac-LDVAD-pNA (which contain P5 Val and Leu, respectively) were hydrolyzed more efficiently than Ac-DVAD-pNA, which lacks a P5 residue entirely [1]. This property is critical: while Ac-VDVAD-pNA is a suboptimal caspase-3 substrate compared to Ac-DEVD-pNA (37% relative kcat/Km), it is superior to tetrapeptide substrates that entirely lack a P5 residue. Concurrently, caspase-7 showed the opposite behavior — less efficient hydrolysis of substrates bearing P5 Val or Leu compared with Ac-DVAD-pNA — providing a structural basis for discriminating between the highly homologous executioner caspases 3 and 7 using P5-containing substrates [1].

P5 residue S5 binding site substrate length

Ac-VDVAD-PNA Application Scenarios: Where This Substrate Delivers Verifiable Differentiation


Scenario 1: Specific Detection of Caspase-2 Activity in Apoptosis and Stress Signaling Research

Ac-VDVAD-PNA is the only chromogenic substrate capable of detecting caspase-2 activity, as caspase-2 uniquely requires a pentapeptide for efficient cleavage . Ac-DEVD-pNA, the standard caspase-3/7 substrate, is not cleaved by caspase-2 [1]. In experiments involving DNA damage-induced apoptosis, ER stress, or heat shock — pathways where caspase-2 plays a distinctive role as an initiator caspase — use of Ac-VDVAD-PNA coupled with caspase-3-selective inhibitors (e.g., Ac-DEVD-CHO, Ki for caspase-3 = 0.2 nM) enables researchers to attribute pNA release specifically to caspase-2 activity even in lysates containing multiple active caspases [2].

Scenario 2: High-Throughput Screening for Caspase-2-Selective Inhibitor Discovery

The colorimetric readout of Ac-VDVAD-PNA (405 nm, εmM = 10.5) makes it compatible with standard absorbance microplate readers found in HTS facilities, eliminating the need for specialized fluorescence detectors. The known cross-reactivity profile — caspase-2 is the most specific caspase, but Ac-VDVAD-pNA is also cleaved with lower efficiency by caspase-3 and -7 [1] — necessitates counter-screening against caspase-3 (using Ac-DEVD-pNA, Km for caspase-3 = 9.7–11 µM [2]) to identify compounds that selectively inhibit caspase-2 over executioner caspases. The commercial availability of matched inhibitor Ac-VDVAD-CHO (Ki = 3.5 nM for caspase-2; included as a positive control in commercial assay kits) facilitates assay validation.

Scenario 3: Caspase Selectivity Profiling in Multi-Caspase Activation Studies

In biological systems where multiple caspases are simultaneously activated (e.g., TNF-related apoptosis-inducing ligand (TRAIL) treatment, chemotherapeutic agent exposure), Ac-VDVAD-pNA serves as a component of a multi-substrate panel (alongside Ac-DEVD-pNA for caspase-3/7, Ac-IETD-pNA for caspase-8, and Ac-LEHD-pNA for caspase-9) . The quantitative relative kcat/Km of 37% for caspase-3 toward Ac-VDVAD-pNA versus its preferred substrate Ac-DEVD-pNA [1] enables researchers to mathematically deconvolve caspase-2 activity from caspase-3 cross-reactivity when both enzymes are present. Caspase-2 is the most specific caspase enzyme [2], meaning that VDVAD-pNA cleavage in the presence of a caspase-3-selective inhibitor provides a reliable readout of caspase-2 activity.

Scenario 4: Colorimetric Caspase-2 Assays in Laboratories Without Fluorometric Instrumentation

Ac-VDVAD-pNA's absorbance-based detection at 405 nm makes caspase-2 activity measurement accessible to laboratories equipped only with standard UV-Vis spectrophotometers or ELISA plate readers. While the fluorogenic counterpart Ac-VDVAD-AMC (Km = 80 µM) offers greater analytical sensitivity [1], Ac-VDVAD-pNA provides higher enzyme affinity (Km = 53 µM) [1] and is quantifiable using a pNA standard calibration curve without specialized filters or fluorescence excitation sources. For routine caspase-2 activity measurement in cell lysates where enzyme concentrations are not rate-limiting, the colorimetric format provides a cost-effective and instrument-accessible alternative.

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